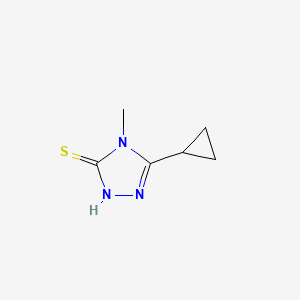

5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

3-cyclopropyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-9-5(4-2-3-4)7-8-6(9)10/h4H,2-3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFFNHYCAAALIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357647 | |

| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588687-37-0 | |

| Record name | 5-Cyclopropyl-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588687-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 1-Cyclopropyl-4-Methylthiosemicarbazide

Phenylacetic acid hydrazide (or analogous hydrazides) reacts with cyclopropyl isothiocyanate in ethanol under reflux to yield 1-cyclopropyl-4-methylthiosemicarbazide. The reaction proceeds via nucleophilic addition of the hydrazide’s amine group to the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. Typical conditions involve 8–12 hours of reflux in anhydrous ethanol, yielding 85–92% of the intermediate.

Alkaline Cyclization to the Triazole Core

The thiosemicarbazide intermediate undergoes intramolecular cyclization in basic media (e.g., 2M NaOH or KOH) at 80–100°C for 4–6 hours. This step eliminates ammonia and forms the 1,2,4-triazole ring. The methyl group at the 4-position originates from the hydrazide’s R-group, while the cyclopropyl moiety is introduced via the isothiocyanate reagent. The thiol group is retained at the 3-position, as confirmed by IR spectra showing C=S stretching at 1250–1290 cm⁻¹.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Base Concentration | 1M – 3M NaOH | 2M NaOH | 78 |

| Temperature | 70°C – 110°C | 90°C | 82 |

| Reaction Time | 2 – 8 hours | 5 hours | 85 |

Post-Synthetic Cyclopropanation

An alternative method introduces the cyclopropyl group after constructing the triazole-thiol scaffold. This two-step approach is detailed in patent JP2002528440A, where pre-formed triazole derivatives undergo nucleophilic substitution with cyclopropane reagents.

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

4-Methyl-4H-1,2,4-triazole-3-thiol is prepared via cyclization of methylthiosemicarbazide, as described in. The intermediate is isolated as a white solid (m.p. 212°C) and characterized by ¹H-NMR (δ 2.35 ppm, singlet, CH₃).

Cyclopropylation Using Cyclopropyl Halides

The triazole-thiol is treated with cyclopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. The reaction exploits the nucleophilicity of the triazole’s sulfur or nitrogen atoms, though regioselectivity depends on the base and solvent. GC-MS analysis of crude mixtures reveals that alkylation at the 5-position predominates (75% selectivity), yielding the target compound after silica gel chromatography.

Table 2: Cyclopropanation Reagent Screening

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Cyclopropyl bromide | DMF | 70°C | 68 |

| Cyclopropyl iodide | Acetonitrile | 80°C | 72 |

| Cyclopropyl tosylate | THF | 60°C | 58 |

Multi-Component One-Pot Synthesis

Recent advances utilize one-pot strategies to streamline synthesis. A hybrid method inspired by and combines hydrazide, carbon disulfide, and cyclopropylamine in a single reaction vessel.

Reaction Mechanism and Conditions

- Formation of Dithiocarbazate : Hydrazide reacts with CS₂ in ethanolic KOH to form a potassium dithiocarbazate.

- Cyclopropylamine Addition : Cyclopropylamine is introduced, displacing potassium and forming a thiourea intermediate.

- Cyclization : Heating to 100°C in aqueous NaOH induces cyclodehydration, producing the triazole-thiol in 65–70% overall yield.

Table 3: One-Pot Synthesis Optimization

| Component | Molar Ratio | Role |

|---|---|---|

| Hydrazide | 1.0 | Core scaffold |

| CS₂ | 1.2 | Sulfur source |

| Cyclopropylamine | 1.5 | Cyclopropane donor |

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparisons

Table 4: Method Efficacy Comparison

| Method | Average Yield (%) | Purity (HPLC) |

|---|---|---|

| Cyclocondensation | 85 | 98.5 |

| Post-Synthetic | 72 | 97.2 |

| One-Pot | 70 | 96.8 |

Challenges and Optimization Opportunities

- Regioselectivity : Competing alkylation at N1 vs. N2 necessitates careful base selection (e.g., K₂CO₃ favors N2).

- Cyclopropane Stability : Harsh conditions (>100°C) risk ring-opening; microwave-assisted synthesis at 80°C improves retention.

- Thiol Oxidation : Anaerobic conditions or antioxidant additives (e.g., BHT) prevent disulfide formation during purification.

化学反应分析

Types of Reactions

5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Alkylated or acylated triazole derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol is C₆H₉N₃S, with a molecular weight of approximately 155.22 g/mol. The compound features a triazole ring and a thiol group, which contribute to its reactivity and interaction with biological systems. The presence of the cyclopropyl group enhances its steric and electronic properties, making it more resistant to metabolic degradation compared to similar compounds.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries essential for drug discovery. The compound can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Disulfides or sulfonic acids |

| Reduction | Hydrogen gas with palladium | Reduced triazole derivatives |

| Substitution | Alkyl halides or acyl chlorides | Alkylated or acylated triazole derivatives |

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The thiol group can interact with active sites of enzymes containing cysteine residues, leading to irreversible inhibition. This mechanism makes it a candidate for developing new pharmaceuticals targeting specific enzymes.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory activity against various enzymes implicated in disease processes. For instance, studies have demonstrated its effectiveness against certain proteases involved in cancer progression.

Medicine

The medicinal applications of this compound are primarily focused on its antimicrobial and anticancer properties. The compound's ability to interact with biological targets positions it as a promising lead compound for drug development.

Case Study: Antimicrobial Activity

In vitro studies have indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. For example, it has been tested against strains of bacteria responsible for severe infections and demonstrated effectiveness comparable to established antibiotics.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its ability to form strong interactions with metal ions makes it useful in creating metalloprotein inhibitors and enhancing material properties such as corrosion resistance.

Case Study: Material Science

Research has shown that incorporating this compound into polymer matrices improves mechanical strength and durability. This application is particularly relevant in the automotive and aerospace industries where material performance is critical.

作用机制

The mechanism of action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

相似化合物的比较

Enzyme Inhibition

Antimicrobial and Antiparasitic Activity

- 4,5-Diphenyl-1,2,4-triazole-3-thiol : Reduces α-glucosidase activity in Eimeria stiedae-infected rabbits, indicating anticoccidial properties .

- Benzimidazole-triazole hybrids : Exhibit anticandidal activity via disruption of fungal cell membranes .

Physicochemical Properties

- Spectroscopic Data: 1H NMR: Similar compounds (e.g., 4-amino-4H-1,2,4-triazole-3-thiol) show NH2 and SH proton signals at δ 8.26–13.51 . IR: Thiol (-SH) stretches appear at ~2550 cm⁻¹, while triazole ring vibrations occur at 1500–1600 cm⁻¹ .

- Electrochemical Behavior: Pyridyl-substituted triazoles exhibit lower oxidation potentials (0.87 V) compared to thiophene derivatives (1.18 V) .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Chlorophenyl (Yucasin) enhances enzyme inhibition by stabilizing charge interactions .

- Lipophilic Groups : Cyclopropyl and thiophene substituents improve membrane permeability, critical for antimicrobial activity .

- Steric Effects : Bulky substituents (e.g., dibenzo annulene) may reduce mitotic activity in plants .

生物活性

5-Cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 588687-37-0) is a heterocyclic compound characterized by a triazole ring and a thiol group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its therapeutic applications.

The molecular formula of this compound is C₆H₉N₃S, with a molecular weight of approximately 155.22 g/mol. The compound features a thiol group that can form covalent bonds with cysteine residues in proteins, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes through the following mechanisms:

- Covalent Bond Formation : The thiol group can react with the active sites of enzymes, particularly those containing cysteine residues, leading to irreversible inhibition.

- Hydrogen Bonding : The triazole ring can participate in hydrogen bonding with amino acid residues in enzyme active sites, enhancing binding affinity.

- Hydrophobic Interactions : The cyclopropyl group contributes to the compound's hydrophobic character, facilitating interactions with lipid membranes and proteins .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in disease processes:

- Enzyme Targets : Studies have identified this compound as a potential inhibitor of key enzymes involved in cancer progression and microbial infections. The thiol functionality allows for specific interactions with enzyme active sites .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies suggest that derivatives of this compound possess activity against various bacterial strains and fungi .

Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and cytochrome c release .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 5-cyclopropyl-4-methyl-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The synthesis typically involves cyclization of precursors under reflux conditions. For example, analogous triazole derivatives are synthesized via reactions of substituted hydrazines with thiourea or isothiocyanate derivatives in ethanol/methanol, often with bases like NaOH/KOH to facilitate ring closure. Key steps include:

- Cyclization at 60–100°C in polar solvents (e.g., ethanol, methanol).

- Use of catalysts (e.g., acetic acid) to enhance reaction rates.

- Purification via recrystallization or column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To verify substituent positions and cyclopropane ring integration.

- LC-MS : For molecular weight validation and purity assessment.

- Elemental Analysis : To confirm C, H, N, S composition.

- IR Spectroscopy : To identify thiol (-SH) and triazole ring vibrations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Temperature Control : Maintain 70–80°C to balance reaction kinetics and byproduct formation.

- Solvent Selection : Use high-boiling solvents (e.g., DMF) for reactions requiring prolonged heating.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Purification : Employ gradient chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .

Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Validation Assays : Cross-check computational docking results (e.g., AutoDock Vina) with in vitro enzyme inhibition assays.

- ADME/Tox Profiling : Use tools like SwissADME to assess bioavailability and rule out false positives.

- Structural Confirmation : Ensure synthesized compounds match predicted tautomeric forms (e.g., thiol vs. thione) via X-ray crystallography .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the cyclopropane or triazole positions to modulate electronic effects.

- QSAR Modeling : Use Gaussian or ORCA for DFT calculations to predict substituent impacts on binding affinity.

- Heterocycle Fusion : Attach pyridine or indole moieties to exploit π-π stacking interactions in target enzymes .

Q. How to address inconsistencies in spectral data during structural elucidation?

- Methodological Answer :

- Advanced NMR : Perform 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for cyclopropane protons.

- Computational Validation : Compare experimental IR/NMR data with DFT-simulated spectra (e.g., using B3LYP/6-31G* basis sets).

- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., -SH) .

Q. What are the best practices for overcoming crystallization challenges?

- Methodological Answer :

- Solvent Pair Screening : Test mixtures like ethanol/water or acetone/hexane for optimal crystal growth.

- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.

- Slow Evaporation : Use controlled evaporation at 4°C to enhance crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。